4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1094735-99-5
VCID: VC0345552
InChI: InChI=1S/C13H21NO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H2,14,15,16)
SMILES: CCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C
Molecular Formula: C13H21NO3S
Molecular Weight: 271.38g/mol

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide

CAS No.: 1094735-99-5

Cat. No.: VC0345552

Molecular Formula: C13H21NO3S

Molecular Weight: 271.38g/mol

* For research use only. Not for human or veterinary use.

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide - 1094735-99-5

Specification

CAS No. 1094735-99-5
Molecular Formula C13H21NO3S
Molecular Weight 271.38g/mol
IUPAC Name 4-butoxy-3-propan-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C13H21NO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H2,14,15,16)
Standard InChI Key NRHYJLNQYYFIJU-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C

Introduction

Chemical Structure and Properties

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with specific functional groups. The compound features a sulfonamide group (-SO₂NH₂) attached to a benzene ring, with a butoxy group (-OCH₂CH₂CH₂CH₃) at the para position and an isopropyl group (-CH(CH₃)₂) at the meta position relative to the sulfonamide.

Basic Identification Parameters

The compound is identified through several chemical parameters that define its structure and properties, as outlined in Table 1.

Table 1: Chemical Identification Parameters

ParameterValueSource
IUPAC Name4-butoxy-3-propan-2-ylbenzenesulfonamide
CAS Number1094735-99-5
Molecular FormulaC₁₃H₂₁NO₃S
Molecular Weight271.38 g/mol
InChIInChI=1S/C13H21NO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H2,14,15,16)
InChI KeyNRHYJLNQYYFIJU-UHFFFAOYSA-N
Canonical SMILESCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C

Structural Features

The compound's structure contains several key functional elements that contribute to its chemical behavior and biological activity:

Synthesis and Preparation Methods

The synthesis of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide typically involves a nucleophilic substitution reaction between an aryl sulfonyl chloride and an amine component.

Standard Synthetic Route

The primary synthetic pathway involves the reaction of 4-butoxysulfonyl chloride with appropriate aniline derivatives in the presence of an organic base . This reaction proceeds through the following general steps:

  • Precursor Preparation: Synthesis or procurement of key starting materials including the appropriate sulfonyl chloride and amine components.

  • Coupling Reaction: The reaction between 4-butoxysulfonyl chloride and the amine component in the presence of a base such as triethylamine or pyridine.

  • Purification: The crude product is typically purified through recrystallization or column chromatography to obtain the final compound .

Synthetic Challenges and Considerations

Research has identified certain challenges in the synthesis, particularly the formation of bis-sulfonamide side-products when using 4-ethoxysulfonyl chloride and 4-chloro-2,5-dimethoxy aniline as reactants . This undesired side-product forms through the further reaction of the initially formed sulfonamide with another equivalent of sulfonyl chloride. Controlled hydrolysis using lithium hydroxide has been employed to convert this bis-sulfonamide side-product back to the desired compound .

Chemical Reactivity and Reactions

The chemical behavior of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide is primarily dictated by its functional groups, particularly the sulfonamide moiety and the aryl substituents.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the sulfonamide group. Strong oxidizing agents such as potassium permanganate or chromium trioxide can convert the sulfonamide to sulfonic acids.

Reduction Reactions

Reduction reactions using agents like lithium aluminum hydride can transform the sulfonamide group to corresponding amines. This transformation significantly alters the chemical properties and potential biological activity of the resulting compound.

Substitution Reactions

The sulfonamide group serves as a nucleophile in various substitution reactions:

  • N-alkylation: The sulfonamide nitrogen can undergo alkylation with alkyl halides under basic conditions.

  • N-acylation: Reaction with acyl chlorides or anhydrides can lead to N-acylated derivatives.

These chemical transformations have been utilized in structure-activity relationship studies to understand how modifications affect the biological activity of the compound .

Biological Activity and Mechanisms of Action

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide has demonstrated significant biological activities, particularly in modulating immune responses.

Immunomodulatory Effects

Research has revealed that this compound can function as an effective co-adjuvant in vaccine formulations when combined with monophosphoryl lipid A (MPLA) . Studies have shown that it significantly enhances antigen-specific immunoglobulin responses compared to MPLA alone .

Cellular Signaling Modulation

The compound has been identified to sustain activation of two critical immune signaling pathways:

  • NF-κB Pathway: The compound enhances lipopolysaccharide (LPS)-induced NF-κB signaling, which plays a crucial role in inflammation and immune responses .

  • Interferon Stimulating Response Element (ISRE) Pathway: It also prolongs interferon-α (IFN-α) induced ISRE signaling, contributing to its immunomodulatory effects .

These signaling effects were quantified in laboratory studies, as shown in Table 2.

Table 2: Signaling Pathway Enhancement

PathwayPrimary StimulusMean Response with CompoundMean Response with Stimulus AloneEnhancement
NF-κBLPS (10 ng/mL)3.44 ± 0.08 μg/mL0.56 ± 0.06 μg/mL~6-fold
ISREIFN-α (100 U/mL)1.88 ± 0.04 μg/mL0.69 ± 0.05 μg/mL~2.7-fold

Note: Values represented as mean ± SEM

Structure-Activity Relationship

Structure-activity relationship studies have provided insights into which structural features are critical for biological activity:

  • Aryl Ring Substitution: Studies indicated that methoxy substituents at the 2 and 5 positions of the aryl ring are crucial for activity, as their removal or repositioning led to complete loss of activity .

  • 4-Alkoxy Chain Length: The length of the alkoxy chain at the para position significantly affects activity. While the 4-methoxy analog maintained activity, progressively longer chains (propoxy, butoxy) showed gradual activity reduction .

This structure-activity information has been valuable for designing analogs with improved properties and for developing affinity probes to study the compound's mechanism of action.

Research Applications

The versatile properties of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide make it valuable for various scientific applications.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important scaffold for drug development, particularly for:

  • Vaccine Adjuvant Development: Its ability to enhance immune responses makes it a candidate for developing more effective vaccine formulations .

  • Immunomodulatory Drugs: The compound's effects on NF-κB and ISRE pathways suggest potential applications in developing drugs that modulate immune responses .

Synthetic Chemistry

The compound functions as an intermediate in the synthesis of more complex organic molecules. Its well-defined reactivity pattern allows for selective modifications at various positions, enabling the creation of diverse chemical libraries for biological screening.

Research Tools

Modified versions of the compound have been developed as research tools:

  • Affinity Probes: Structure-activity relationship studies have led to the development of affinity probes containing aryl azide, biotin, or rhodamine substituents .

  • Photoaffinity Probes: These specialized derivatives are used in target identification and mechanism of action studies .

Structural Analogs and Comparative Analysis

Various analogs of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide have been synthesized and studied to understand how structural modifications affect chemical and biological properties.

Key Structural Analogs

Several structurally related compounds have been investigated:

  • 4-Chloro-2,5-dimethoxy Analogs: Compounds with variations in the aryl sulfonyl component while maintaining the 4-chloro-2,5-dimethoxy aniline moiety .

  • 4-O-Alkylated Series: Compounds with varying alkyl chain lengths at the 4-position, including hydroxy, methoxy, ethoxy, propoxy, and butoxy derivatives .

Comparative Activity

Comparative studies of these analogs revealed important structure-activity trends:

  • The 4-methoxy analog retained activity comparable to the lead compound .

  • The 4-hydroxy analog without hydrophobic alkyl groups showed loss of activity .

  • Longer alkyl chains (propoxy, butoxy) demonstrated progressive activity reduction .

These findings suggest a critical balance between hydrophilic and hydrophobic properties for optimal biological activity.

Future Research Directions

The continued investigation of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonamide presents several promising avenues for future research.

Target Identification

Affinity probes derived from this compound will be valuable tools for identifying the specific molecular targets and mechanisms underlying its biological effects . This understanding could significantly advance the development of more effective immunomodulatory agents.

Medicinal Chemistry Optimization

Further structural modifications based on the established structure-activity relationships could lead to compounds with enhanced potency, improved pharmacokinetic properties, or reduced toxicity.

Therapeutic Applications

Given its immunomodulatory properties, future research may explore the potential applications of this compound or its derivatives in:

  • Vaccine Development: Particularly for vaccines where current adjuvants provide suboptimal immune responses.

  • Immunotherapy: As agents that might enhance or modulate immune responses in various disease states.

  • Anti-inflammatory Applications: Based on its effects on signaling pathways involved in inflammation.

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